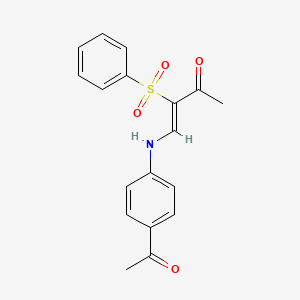

4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-EN-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-EN-2-one is a useful research compound. Its molecular formula is C18H17NO4S and its molecular weight is 343.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-EN-2-one, also known by its CAS number 1025281-03-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound's molecular formula is C18H17NO4S, with a molar mass of 343.4 g/mol. It features both acetyl and sulfonyl functional groups, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H17NO4S |

| Molar Mass | 343.4 g/mol |

| CAS Number | 1025281-03-1 |

| Synonyms | 4-[(4-acetylphenyl)amino]-3-(phenylsulfonyl)but-3-en-2-one |

Biological Activity Overview

Research has indicated that this compound exhibits significant anticancer and anti-inflammatory properties. The following sections detail these activities based on recent studies.

Anticancer Activity

A recent study highlighted the compound's ability to induce apoptosis in various cancer cell lines, including cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cells. The compound demonstrated an IC50 (half maximal inhibitory concentration) ranging from 0.89 to 9.63 µg/mL , indicating potent anticancer effects.

Mechanism of Action:

- Cell Cycle Arrest: The compound was shown to arrest the cell cycle in the subG0 phase, leading to increased apoptosis.

- Mitochondrial Membrane Depolarization: It caused depolarization of the mitochondrial membrane, a critical step in apoptosis.

- Caspase Activation: Activation of caspases -8 and -9 was observed, suggesting involvement of both extrinsic and intrinsic apoptotic pathways.

The following table summarizes the observed effects on cell viability and apoptosis:

| Concentration (µg/mL) | % Viability | % Late Apoptotic Cells | % Dead Cells |

|---|---|---|---|

| 5 | 91.29 ± 0.28 | 33.92 ± 3.05 | 18.28 ± 1.80 |

| 10 | 26.26 ± 4.03 | 49.90 ± 2.07 | 22.16 ± 2.04 |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Research indicates that it may inhibit neutrophil elastase, an enzyme involved in inflammation, with IC50 values comparable to established anti-inflammatory agents.

Case Studies

A notable case study involved testing various derivatives of sulfonamide-based chalcones, which included our compound of interest. The results indicated that compounds with similar structures displayed enhanced anticancer activity and antioxidant properties.

科学研究应用

The compound features a butenone backbone with an acetylphenyl group and a phenylsulfonyl moiety, contributing to its reactivity and potential biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-en-2-one exhibit significant anticancer properties. Research has shown that chalcone derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptosis-related proteins .

Case Study:

A study investigating the anticancer effects of chalcones demonstrated that specific substitutions on the chalcone structure enhance cytotoxicity against various cancer cell lines. The incorporation of sulfonamide groups has been linked to increased potency against breast cancer cells .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs .

Case Study:

Research highlighted the role of similar compounds in reducing inflammation in models of rheumatoid arthritis. The findings suggest that these compounds could serve as lead candidates for therapeutic development .

Photosensitizers for Solar Cells

The optical properties of this compound have been explored for use in solar energy applications. Chalcones are known for their ability to absorb light efficiently, making them suitable candidates for use as photosensitizers in dye-sensitized solar cells (DSSCs) .

Case Study:

A study comparing various chalcone derivatives found that modifications to the phenolic structure significantly impacted their efficiency as photosensitizers. The research concluded that incorporating electron-donating groups could enhance light absorption and energy conversion efficiency .

化学反应分析

Conjugate Addition Reactions

The enone system undergoes Michael additions due to electron-deficient β-carbon activation by the sulfonyl group.

Mechanistic Insight :

The sulfonyl group polarizes the enone, facilitating nucleophilic attack at the β-carbon. Steric hindrance from the bulky phenylsulfonyl group may limit regioselectivity.

Cycloaddition Reactions

The enone participates in Diels-Alder reactions with dienes (e.g., cyclopentadiene):

| Diene | Conditions | Product (Cyclohexene Derivative) | Selectivity Notes |

|---|---|---|---|

| 1,3-Butadiene | Heat, toluene | Bicyclic adduct with endo preference | Electron-deficient dienophile |

Outcome :

The reaction yields six-membered rings with substituents influencing stereochemistry. The sulfonyl group may stabilize transition states via resonance.

Nucleophilic Substitution at Sulfonyl Group

The phenylsulfonyl group can act as a leaving group under basic conditions:

| Nucleophile | Conditions | Product | Yield & Notes |

|---|---|---|---|

| OH⁻ | Aq. NaOH, Δ | 3-Hydroxybut-3-en-2-one derivative | Competing hydrolysis |

| Amines | DMF, K₂CO₃ | 3-Amino-substituted enone | SN2 mechanism favored |

Limitations :

Steric bulk and electron withdrawal from the acetylphenylamino group may reduce substitution efficiency.

Condensation Reactions

The amino group undergoes Schiff base formation :

| Carbonyl Source | Conditions | Product | Application |

|---|---|---|---|

| Benzaldehyde | EtOH, RT, 12h | Imine-linked conjugate | Chelation studies |

Side Reactions :

Competing acetylation of the amine under acidic conditions is possible but mitigated by the electron-withdrawing acetyl group.

Reduction Reactions

Selective reduction of functional groups:

| Target Site | Reagent | Product | Selectivity |

|---|---|---|---|

| Enone (C=C) | H₂, Pd/C | Saturated ketone | Full hydrogenation |

| Acetyl Group | NaBH₄, MeOH | Secondary alcohol | Ketone reduction |

Challenges :

Over-reduction of the enone may occur without controlled conditions.

Oxidation and Stability Studies

-

Epoxidation : Reaction with m-CPBA yields an unstable epoxide due to electron-deficient enone.

-

Sulfonyl Stability : Resists hydrolysis under mild acidic/basic conditions but degrades in strong HNO₃ .

Computational Insights

Molecular dynamics (MD) simulations (analogous to ) predict:

-

Hydrogen Bonding : Sulfonyl oxygen engages with residues like Ser555 in protein binding.

-

π-Cation Interactions : The acetylphenyl group stabilizes complexes via aromatic stacking (e.g., with Arg415).

属性

IUPAC Name |

(Z)-4-(4-acetylanilino)-3-(benzenesulfonyl)but-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-13(20)15-8-10-16(11-9-15)19-12-18(14(2)21)24(22,23)17-6-4-3-5-7-17/h3-12,19H,1-2H3/b18-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEJGDCSVREPPW-PDGQHHTCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC=C(C(=O)C)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)N/C=C(/C(=O)C)\S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。